molecular formula C9H9N3O B3278457 5-amino-1H-indole-3-carboxamide CAS No. 677752-70-4

5-amino-1H-indole-3-carboxamide

Cat. No.: B3278457
CAS No.: 677752-70-4
M. Wt: 175.19 g/mol
InChI Key: JKTMQSWVIQKABP-UHFFFAOYSA-N
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Description

5-amino-1H-indole-3-carboxamide: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound features an indole core with an amino group at the 5-position and a carboxamide group at the 3-position. This structural configuration imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-amino-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-nitroindole, reduction to 5-aminoindole followed by acylation can yield the desired compound. The reaction conditions often involve the use of reducing agents like palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acylating agents such as acyl chlorides for the acylation step .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-amino-1H-indole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under suitable conditions, such as using lithium aluminum hydride (LiAlH4), to yield reduced forms of the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Scientific Research Applications

Chemistry:

In chemistry, 5-amino-1H-indole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions and studies .

Biology:

Biologically, this compound is of interest due to its potential interactions with biological macromolecules. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays .

Medicine:

In medicine, derivatives of this compound have shown promise in the development of new therapeutic agents. These include potential antiviral, anticancer, and anti-inflammatory drugs. The compound’s ability to interact with various biological targets makes it a valuable candidate for drug discovery .

Industry:

Industrially, the compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-amino-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or viral replication .

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 5-amino-1H-indole-2-carboxamide
  • 5-amino-1H-indole-3-carboxylic acid
  • 5-nitro-1H-indole-3-carboxamide

Comparison:

Compared to similar compounds, 5-amino-1H-indole-3-carboxamide is unique due to its specific substitution pattern. The presence of the amino group at the 5-position and the carboxamide group at the 3-position imparts distinct chemical and biological properties. For instance, 5-amino-1H-indole-2-carboxamide, while similar, has different reactivity and biological activity due to the position of the carboxamide group .

Uniqueness:

The unique substitution pattern of this compound allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-amino-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMQSWVIQKABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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